N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a C=N double bond, typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a bromine and iodine-substituted phenyl ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-iodobenzaldehyde and 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes or DNA, leading to various biological effects. The presence of halogen atoms (bromine and iodine) enhances its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-4-methoxybenzohydrazide
- 4-{[1-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the Schiff base structure makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13BrIN3O5 |
---|---|
Molecular Weight |
534.10 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H13BrIN3O5/c1-9-2-3-14(13(4-9)21(24)25)26-8-15(22)20-19-7-10-5-11(17)6-12(18)16(10)23/h2-7,23H,8H2,1H3,(H,20,22)/b19-7+ |
InChI Key |
WFZDBBSYDUUOOS-FBCYGCLPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O)[N+](=O)[O-] |
Origin of Product |
United States |
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